![molecular formula C10H11BrFN B578457 N-Cyclopropyl 2-bromo-6-fluorobenzylamine CAS No. 1355247-19-6](/img/structure/B578457.png)
N-Cyclopropyl 2-bromo-6-fluorobenzylamine
Overview
Description
“N-Cyclopropyl 2-bromo-6-fluorobenzylamine” is a chemical compound with the CAS Number: 1355247-19-6 . It has a molecular weight of 244.11 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)cyclopropanamine . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The molecular formula of “N-Cyclopropyl 2-bromo-6-fluorobenzylamine” is C10H11BrFN . The InChI code for this compound is 1S/C10H11BrFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 .Physical And Chemical Properties Analysis
“N-Cyclopropyl 2-bromo-6-fluorobenzylamine” has a molecular weight of 244.1 . Its InChI key is CAPCGISPNVNOBL-UHFFFAOYSA-N . The compound is typically stored in a refrigerated environment .Scientific Research Applications
Synthesis and Pharmaceutical Applications
N-Cyclopropyl 2-bromo-6-fluorobenzylamine is used in synthesizing pharmaceutical intermediates. For instance, it plays a role in the improved synthesis of prasugrel intermediates, a drug used for preventing blood clots. The process involves using a Grignard reagent prepared from 2-fluorobenzyl bromide, producing cyclopropyl 2-fluorobenzyl ketone, which is then converted to 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (Zheng Min, 2013).
Antimycobacterial Activity
Compounds synthesized from N-Cyclopropyl 2-bromo-6-fluorobenzylamine have shown significant antimycobacterial activities. A study synthesized and evaluated newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, revealing potent in vitro and in vivo activities against various strains of Mycobacterium tuberculosis (P. Senthilkumar et al., 2008).
Antioxidant and Antibacterial Properties
A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives synthesized through reactions involving N-Cyclopropyl 2-bromo-6-fluorobenzylamine displayed high antioxidant activities and moderate antibacterial properties. This indicates potential applications in developing antioxidant agents and antibacterials (F. Ghanbari Pirbasti et al., 2016).
In Vivo Metabolism Studies
Studies involving the metabolism of similar compounds, like 25B-NBF, in human hepatocytes, can inform the metabolism and elimination properties of N-Cyclopropyl 2-bromo-6-fluorobenzylamine-related substances. This is crucial for understanding the drug's pharmacokinetics and for screening substance abuse (Ju-Hyun Kim et al., 2019).
Electrochemical Studies
Electrochemical studies on compounds related to N-Cyclopropyl 2-bromo-6-fluorobenzylamine, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, provide insights into their reduction mechanisms. This is beneficial for developing analytical methods for quantitative analysis and understanding their electrochemical behavior (K. Srinivasu et al., 1999).
Safety and Hazards
properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCGISPNVNOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742756 | |
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl 2-bromo-6-fluorobenzylamine | |
CAS RN |
1355247-19-6 | |
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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